2,6-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
2,6-DIMETHYL-N-(2-OXOTHIOLAN-3-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-N-(2-OXOTHIOLAN-3-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Thiolane Moiety: This step may involve the reaction of a suitable thiolane precursor with the intermediate compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the tetrazole moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential antimicrobial or anticancer agent.
Biological Research: Studying enzyme inhibition or protein interactions.
Industrial Chemistry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting bacterial enzymes or interfering with cellular processes. The tetrazole ring could mimic biological molecules, allowing it to interact with specific proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Tetrazole Derivatives: Compounds containing the tetrazole ring, used in various pharmaceutical applications.
Thiolane-Containing Compounds: Molecules with a thiolane ring, known for their unique chemical properties.
Uniqueness
2,6-DIMETHYL-N-(2-OXOTHIOLAN-3-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a tetrazole ring, a thiolane moiety, and a sulfonamide group. This unique structure may confer specific biological activities and chemical reactivity not found in simpler compounds.
Properties
Molecular Formula |
C13H15N5O3S2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,6-dimethyl-N-(2-oxothiolan-3-yl)-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N5O3S2/c1-8-5-10(18-7-14-16-17-18)6-9(2)12(8)23(20,21)15-11-3-4-22-13(11)19/h5-7,11,15H,3-4H2,1-2H3 |
InChI Key |
ADYZFCDUBXUUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CCSC2=O)C)N3C=NN=N3 |
Origin of Product |
United States |
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